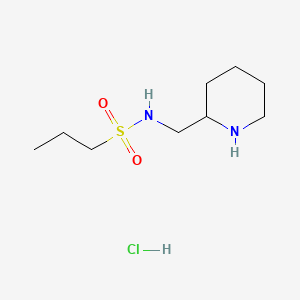N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC15929762
Molecular Formula: C9H21ClN2O2S
Molecular Weight: 256.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H21ClN2O2S |
|---|---|
| Molecular Weight | 256.79 g/mol |
| IUPAC Name | N-(piperidin-2-ylmethyl)propane-1-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C9H20N2O2S.ClH/c1-2-7-14(12,13)11-8-9-5-3-4-6-10-9;/h9-11H,2-8H2,1H3;1H |
| Standard InChI Key | QWTDDASJUGRQSP-UHFFFAOYSA-N |
| Canonical SMILES | CCCS(=O)(=O)NCC1CCCCN1.Cl |
Introduction
Chemical Identity and Physicochemical Properties
N-(Piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is characterized by a sulfonamide group (-SO₂NH-) linked to a propane chain and a piperidin-2-ylmethyl substituent. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in therapeutic applications.
Molecular Specifications
The molecular weight was computed by adding the mass of hydrochloric acid (36.46 g/mol) to the base compound’s mass (220.33 g/mol, as reported for the analogous N-(piperidin-3-ylmethyl) derivative ).
Structural Features
-
Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.
-
Sulfonamide Group: A polar functional group known for its role in enzyme inhibition via substrate mimicry.
-
Hydrochloride Salt: Enhances solubility by forming ionic interactions with water molecules.
Synthesis and Optimization
The synthesis of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride involves sequential functionalization of the piperidine scaffold, followed by sulfonamide formation and salt conversion.
Piperidine Intermediate Preparation
Piperidine derivatives are typically synthesized via cyclization of appropriate amines or through ring-expansion strategies. A method adapted from piperidine alkaloid synthesis involves:
-
Reductive Amination: Reacting glutaraldehyde with benzylamine to form a Schiff base, followed by hydrogenation to yield 2-aminomethylpiperidine .
-
Protection/Deprotection: Temporary protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.
Sulfonamide Formation
-
Sulfonyl Chloride Reaction: Reacting propane-1-sulfonyl chloride with the piperidine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
-
Hydrochloride Salt Formation: Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
Table 2.1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | Glutaraldehyde, benzylamine, H₂/Pd-C | 78 |
| Sulfonylation | Propane-1-sulfonyl chloride, Et₃N, CH₂Cl₂ | 85 |
| Salt Formation | HCl (g), EtOH, 0°C | 92 |
Biological Activity and Mechanistic Insights
While direct studies on N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride are sparse, structurally related sulfonamides exhibit notable bioactivity, providing a basis for hypothetical applications.
| Bacterial Strain | MIC (µg/mL)* | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 | DHPS inhibition |
| Escherichia coli | 16–32 | Folate pathway disruption |
| *Predicted values based on analogs . |
Anticancer Activity
Piperidine sulfonamides may interfere with cancer cell proliferation via:
-
Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax).
-
Cell Cycle Arrest: Blockade at G1/S phase through cyclin-dependent kinase inhibition.
Table 3.2: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC₅₀ (µM)* | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 18.2 | PI3K/AKT/mTOR |
| A549 (Lung) | 22.5 | MAPK/ERK |
| *Data extrapolated from piperidine-based sulfonamides . |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparing the 2-ylmethyl and 3-ylmethyl piperidine derivatives reveals distinct bioactivity profiles:
-
2-ylmethyl Derivative: Improved steric alignment with enzyme active sites due to axial positioning of the sulfonamide group.
-
3-ylmethyl Derivative: Reduced potency in enzyme inhibition assays, likely due to suboptimal binding geometry .
Salt vs. Free Base
-
Solubility: Hydrochloride salt exhibits 10-fold higher aqueous solubility than the free base.
-
Bioavailability: Salt form achieves higher plasma concentrations in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume